Product packaging for Hexanoic acid, 2-(2-propynyl)-(Cat. No.:CAS No. 5662-78-2)

Hexanoic acid, 2-(2-propynyl)-

Cat. No.: B8707913
CAS No.: 5662-78-2
M. Wt: 154.21 g/mol
InChI Key: OGVYHEDNPFAOPJ-UHFFFAOYSA-N
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Description

Hexanoic acid, 2-(2-propynyl)- is a structural derivative of valproic acid (VPA), a well-known short-chain fatty acid with anticonvulsant properties. This compound has been investigated in scientific studies for its potential to interact with the endocrine system. Research indicates that this derivative, among other VPA analogs, can enhance estrogenic activity in a structure-dependent manner, without exhibiting significant androgenic activity. Its mechanism of action is of particular interest for studying the structure-activity relationships of fatty acids and their role as ligands or modulators of steroid hormone receptors, such as the estrogen receptors (ERα and ERβ). This makes it a valuable chemical tool for researchers in the fields of endocrinology, neuroscience, and toxicology, specifically for exploring the impact of small molecule fatty acids on hormone-dependent signaling pathways and metabolic processes . The product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B8707913 Hexanoic acid, 2-(2-propynyl)- CAS No. 5662-78-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5662-78-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-prop-2-ynylhexanoic acid

InChI

InChI=1S/C9H14O2/c1-3-5-7-8(6-4-2)9(10)11/h2,8H,3,5-7H2,1H3,(H,10,11)

InChI Key

OGVYHEDNPFAOPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC#C)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Hexanoic Acid, 2 2 Propynyl

Diverse Synthetic Routes to Hexanoic Acid, 2-(2-propynyl)-

The synthesis of hexanoic acid, 2-(2-propynyl)- can be achieved through various established and emerging chemical methodologies.

Established Synthetic Pathways (e.g., Alkylation Reactions with Propargyl Halides)

A primary and well-established method for the synthesis of hexanoic acid, 2-(2-propynyl)- involves the α-alkylation of hexanoic acid. This reaction typically proceeds by deprotonating the α-carbon of hexanoic acid using a strong base to form a reactive enolate. The subsequent nucleophilic attack of this enolate on a propargyl halide, such as propargyl bromide, yields the desired product. ontosight.ai The general scheme for this reaction is as follows:

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to abstract the acidic α-hydrogen from hexanoic acid, creating an enolate.

Nucleophilic Substitution: The enolate then acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide in an S\textsubscript{N}2 reaction, displacing the halide and forming the new carbon-carbon bond. libretexts.org

This method is effective for producing α-alkynyl carboxylic acids and has been utilized in the synthesis of various related compounds. researchgate.net

Table 1: Key Reagents in the Alkylation Synthesis of Hexanoic Acid, 2-(2-propynyl)-
Reactant/ReagentRoleCommon Examples
Hexanoic AcidStarting MaterialCH₃(CH₂)₄COOH
Strong BaseDeprotonation AgentLithium diisopropylamide (LDA), Sodium amide (NaNH₂)
Propargyl HalideAlkylation AgentPropargyl bromide, Propargyl chloride
SolventReaction MediumTetrahydrofuran (THF), Diethyl ether

Novel Catalytic Approaches in 2-(2-propynyl)-Hexanoic Acid Synthesis

While traditional alkylation methods are robust, research into novel catalytic approaches for the synthesis of alkynoic acids is ongoing. These methods often aim for improved efficiency, milder reaction conditions, and enhanced selectivity. For instance, transition metal-catalyzed reactions are being explored for the direct carboxylation of alkynes or the coupling of appropriate precursors. mdpi.com

Boronic acid catalysis has also emerged as a potential strategy for activating unsaturated carboxylic acids in various transformations, which could be adapted for the synthesis of α-alkynyl acids. researchgate.net Furthermore, iron-catalyzed cascade reactions involving alkynoic acids and other nucleophiles have been developed, showcasing the potential for more complex molecule synthesis from these building blocks. d-nb.info Although direct catalytic synthesis of hexanoic acid, 2-(2-propynyl)- is not extensively documented, these advancements in the broader field of alkyne and carboxylic acid chemistry suggest potential future pathways.

Functional Group Transformations Involving the Propynyl (B12738560) Moiety

The propynyl group, with its terminal alkyne, is a versatile handle for a wide array of chemical modifications.

Alkyne Reactivity and Functionalization Strategies

The terminal alkyne of hexanoic acid, 2-(2-propynyl)- exhibits reactivity characteristic of this functional group. organicchemistrytutor.com Some key reactions include:

Reduction: The triple bond can be partially reduced to a cis-alkene using a poisoned catalyst like Lindlar's catalyst or fully reduced to an alkane with catalysts such as palladium on carbon (Pd/C). organicchemistrytutor.com

Hydration: In the presence of a mercury(II) catalyst, the alkyne can undergo hydration to form a methyl ketone via an enol intermediate (Markovnikov addition). organicchemistrytutor.com Hydroboration-oxidation provides the corresponding aldehyde (anti-Markovnikov addition). organicchemistrytutor.com

Halogenation: The alkyne can react with halogens (e.g., Br₂, Cl₂) to form di- or tetra-haloalkanes. organicchemistrytutor.com

Deprotonation and Nucleophilic Attack: The terminal alkyne proton is weakly acidic and can be removed by a strong base to form an acetylide anion. libretexts.org This anion is a potent nucleophile and can participate in reactions to form new carbon-carbon bonds. libretexts.orgmsu.edu

Cyclization Reactions: The alkyne can undergo metal-catalyzed cyclization reactions to form various heterocyclic and carbocyclic structures. beilstein-journals.org

Integration into Click Chemistry Frameworks

The terminal alkyne functionality makes hexanoic acid, 2-(2-propynyl)- an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". interchim.frnih.gov This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the alkyne with an azide-containing molecule. interchim.frnih.gov This modular approach is widely used in bioconjugation, materials science, and drug discovery for linking different molecular fragments. acs.orgbachem.com The reliability and high yield of this reaction make it a powerful tool for creating complex molecular architectures from simpler building blocks. nih.gov

Reactions of the Carboxylic Acid Functionality in 2-(2-propynyl)-Hexanoic Acid

The carboxylic acid group in hexanoic acid, 2-(2-propynyl)- can undergo a variety of transformations typical for this functional group. ualberta.camsu.edu These reactions often involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. libretexts.org

Key reactions include:

Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol to form an ester. msu.eduwikipedia.org This is a reversible reaction known as Fischer esterification. msu.edu

Amide Formation: The carboxylic acid can be converted to an amide, though this typically requires activation of the carboxyl group, for instance, by converting it to an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). ualberta.ca

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride. libretexts.orgwikipedia.org

Acid-Base Reactions: As a weak acid, it can react with bases to form carboxylate salts. wikipedia.orgchemguide.co.uk

Table 2: Common Reactions of the Carboxylic Acid Group
Reaction TypeReagent(s)Product
EsterificationAlcohol, Acid CatalystEster
Amide FormationAmine, Coupling Agent (e.g., DCC)Amide
ReductionLiAlH₄Primary Alcohol
Acyl Halide FormationSOCl₂ or (COCl)₂Acyl Chloride
Salt FormationBase (e.g., NaOH)Carboxylate Salt

Esterification and Amidation Reactions

The carboxylic acid functionality of Hexanoic acid, 2-(2-propynyl)- allows for its conversion into a variety of ester and amide derivatives. These reactions are fundamental in organic synthesis, often employed to modify the biological activity or physical properties of the parent molecule.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. ontosight.ai This process is a type of nucleophilic acyl substitution. libretexts.org For instance, the reaction of hexanoic acid with an alcohol can be catalyzed to form the corresponding ester. ontosight.ai Similarly, amidation involves the reaction of the carboxylic acid with an amine. This can be accomplished through various coupling methods. For example, amide coupling reactions can be used to introduce an alkyne group, facilitating further "click" chemistry reactions. wur.nl

The following table summarizes representative esterification and amidation reactions involving analogs of Hexanoic acid, 2-(2-propynyl)-.

Reactant 1Reactant 2ProductReaction Type
Hexanoic acidAlcoholHexanoic acid esterEsterification ontosight.ai
2-(methoxycarbonyl)acetic acidL-lysineDiamide derivativeAmide Coupling wur.nl
Diamide derivative2-propynyl amineTriamide alkyneAmide Coupling wur.nl

Derivatives via Carboxylic Acid Modification

Beyond simple esterification and amidation, the carboxylic acid group of Hexanoic acid, 2-(2-propynyl)- can undergo a range of other modifications to yield various derivatives. These transformations are key to creating diverse chemical structures for various applications. a2bchem.com

One common modification is the conversion of the carboxylic acid to an acyl chloride by reacting it with an agent like thionyl chloride. libretexts.org These highly reactive acyl chlorides can then be easily converted into other derivatives such as esters, amides, and anhydrides. libretexts.orgmsu.edu Another approach involves the formation of anhydrides by the condensation of two carboxylic acid molecules. libretexts.org

The reactivity of the carboxylic acid allows for the synthesis of a wide array of compounds. For example, derivatives of hexanoic acid are utilized in the synthesis of flavoring agents and specialized chemical compounds. a2bchem.com

The table below highlights some of the key derivatives obtained through the modification of the carboxylic acid group.

Starting MaterialReagentDerivative Class
Carboxylic AcidThionyl chlorideAcyl Chloride libretexts.org
Carboxylic AcidCarboxylic AcidAnhydride libretexts.org

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving Hexanoic acid, 2-(2-propynyl)- is crucial for controlling reaction outcomes and designing new synthetic routes. The primary reaction mechanism for the transformation of carboxylic acid derivatives is nucleophilic acyl substitution. libretexts.org This process involves a nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group. libretexts.org

The reactivity of different carboxylic acid derivatives is influenced by the nature of the leaving group. msu.edu For instance, acyl chlorides are highly reactive because the chloride ion is an excellent leaving group. libretexts.org In contrast, amides are less reactive due to the poor leaving group ability of the amino group. msu.edu

Recent studies have also explored the stereoselectivity of reactions involving similar propynyl-containing molecules. For example, molecular dynamics simulations have been used to investigate how the orientation of a propynyl group can affect the stability of a ligand within a receptor binding pocket. acs.org In one study, the propynyl moiety of one stereoisomer formed stronger hydrophobic interactions, while the other isomer's propynyl group was deflected, leading to more stable salt bridge interactions. acs.org Such mechanistic insights are vital for the rational design of molecules with specific biological activities.

Derivatization and Structural Analogs of Hexanoic Acid, 2 2 Propynyl

Synthesis of Hexanoic acid, 2-(2-propynyl)- Derivatives with Modified Side Chains

The modification of the side chains of Hexanoic acid, 2-(2-propynyl)- allows for the fine-tuning of its physicochemical properties. These modifications can be broadly categorized into alterations of the alkyl chain and the introduction of different chemical functionalities.

Introduction of Branched and Extended Alkyl Chains

The synthesis of derivatives with branched or extended alkyl chains typically involves the alkylation of an enolate intermediate. The process begins with the deprotonation of the α-carbon (the carbon adjacent to the carboxyl group) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to form a lithium enolate. youtube.com This enolate can then react with various alkyl halides in an SN2 reaction to introduce new alkyl groups at the α-position. youtube.comacs.org

For example, to introduce a methyl branch, the enolate of a suitable ester of 2-(2-propynyl)hexanoic acid would be treated with methyl iodide. To extend the primary chain, one could start with a shorter carboxylic acid and introduce a butyl group via alkylation. This method allows for the systematic modification of the carbon skeleton, creating a library of homologous and isomeric compounds.

Table 1: Synthetic Strategies for Alkyl Chain Modification

Modification Type General Synthetic Strategy Key Reagents Potential Product
Chain Extension α-alkylation of a malonic ester derivative followed by decarboxylation. Diethyl malonate, Sodium ethoxide, Alkyl halide 2-(2-propynyl)heptanoic acid

| Branching | Direct α-alkylation of the ester enolate. youtube.comyoutube.com | Lithium diisopropylamide (LDA), Alkyl halide (e.g., isopropyl bromide) | 2-(2-propynyl)-3-methylhexanoic acid |

Incorporation of Heteroatoms and Aromatic Moieties

The incorporation of heteroatoms (such as oxygen, sulfur, or nitrogen) or aromatic rings into the side chain can significantly alter the molecule's polarity, reactivity, and biological interactions.

Aromatic Moieties: The synthesis of α-arylalkanoic acids can be achieved through several methods, including transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.govacs.org For instance, the palladium-catalyzed α-arylation of ester enolates with aryl halides is a well-established method. nih.gov This would involve reacting the enolate of an ester of 2-(2-propynyl)hexanoic acid with an aryl bromide or chloride in the presence of a palladium catalyst and a suitable ligand. acs.org

Heteroatoms: Introducing heteroatoms can be accomplished by using alkylating agents that already contain them. For example, reacting the enolate with a reagent like 2-chloro-N,N-dimethylethylamine would introduce a nitrogen atom. Alternatively, multi-step synthetic sequences can be employed to build side chains containing ethers, thioethers, or other functional groups.

Structural Analogs Based on Hexanoic Acid Scaffolds

Structural analogs are compounds that have a similar core structure but differ in specific components. For Hexanoic acid, 2-(2-propynyl)-, analogs can be synthesized by modifying the length of the carboxylic acid chain or altering the alkyne group.

The synthesis of 2-alkynyl carboxylic acids can be achieved through various routes. One common method is the carboxylation of a terminal alkyne with carbon dioxide, often using a strong base like an organolithium reagent or a metal catalyst. organic-chemistry.orggoogle.com Another approach involves the oxidative cleavage of a more complex alkyne precursor. chemistrysteps.com By starting with different terminal alkynes (e.g., but-1-yne, pent-1-yne) and applying these carboxylation or homologation strategies, a variety of analogs with modified alkyne chains can be produced. nih.gov Similarly, starting with different α-bromo acids in a coupling reaction with propargyl reagents allows for variation in the main carboxylic acid chain length.

Synthesis of Conjugates and Bioconjugates

The terminal alkyne group of Hexanoic acid, 2-(2-propynyl)- is a particularly valuable feature, as it serves as a chemical handle for conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". lumiprobe.com

Phosphonate-Modified Derivatives

Phosphonates are structural mimics of phosphates and are of interest in medicinal chemistry. A phosphonate (B1237965) group can be introduced into the structure of Hexanoic acid, 2-(2-propynyl)- through several synthetic strategies.

One of the most fundamental methods for forming a C-P bond is the Michaelis-Arbuzov reaction. acs.orgrsc.orgnih.gov This reaction typically involves the treatment of an alkyl halide with a trialkyl phosphite (B83602). To apply this to the target molecule, the carboxylic acid could first be reduced to an alcohol, which is then converted to an alkyl bromide. Subsequent reaction with triethyl phosphite would yield the corresponding diethyl phosphonate ester.

Another approach involves modifying the carboxylic acid itself. The acid can be converted to an acid chloride and then subjected to conditions that facilitate decarbonylative phosphonylation, a method catalyzed by palladium. organic-chemistry.org

Table 2: Potential Routes to Phosphonate Derivatives

Derivative Type General Synthetic Strategy Key Reaction Starting Material Modification
ω-Phosphonate Conversion of the terminal methyl group of the hexanoic chain to a halide, followed by reaction with a phosphite. Michaelis-Arbuzov nih.gov Multi-step functionalization of the terminal carbon.
α-Phosphono-ester Conversion of the carboxylic acid to a suitable precursor for phosphonylation. Mitsunobu Reaction google.com Reduction of carboxylic acid to alcohol.

| Direct Phosphonylation | Palladium-catalyzed coupling of the carboxylic acid with phosphorus reagents. organic-chemistry.org | Decarbonylative Cross-Coupling | Activation of the carboxylic acid. |

Nucleic Acid Conjugations

The terminal alkyne of Hexanoic acid, 2-(2-propynyl)- is ideally suited for conjugation to biomolecules like nucleic acids using CuAAC click chemistry. nih.govnih.gov This reaction forms a stable and robust triazole linkage between the alkyne-containing molecule and an azide-modified biomolecule. lumiprobe.comglenresearch.com

The process involves two main stages:

Modification of the Nucleic Acid: A synthetic oligonucleotide (DNA or RNA) is first functionalized with an azide (B81097) group. This is typically done during solid-phase synthesis by incorporating a phosphoramidite (B1245037) building block that carries a protected azide moiety.

Click Chemistry Conjugation: The azide-modified oligonucleotide is then reacted with Hexanoic acid, 2-(2-propynyl)- in the presence of a copper(I) catalyst. nih.gov The copper(I) is often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. nih.gov Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) may be used to stabilize the copper(I) catalyst and prevent damage to the nucleic acid. glenresearch.com

This highly efficient and specific reaction allows for the precise attachment of the hexanoic acid derivative to a known position on the nucleic acid, creating a well-defined bioconjugate for various research applications. nih.gov

Stereochemical Control in Derivative Synthesis

The synthesis of derivatives of Hexanoic acid, 2-(2-propynyl)- with specific stereochemistry at the chiral center (C2) is a critical aspect for investigating their biological activities and developing potential therapeutic agents. The spatial arrangement of substituents around this stereocenter can significantly influence the molecule's interaction with biological targets. Consequently, various strategies for achieving stereochemical control, including diastereoselective and enantioselective methods, have been explored in contexts applicable to this class of compounds.

A primary approach to inducing stereoselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been successfully employed in the synthesis of various chiral carboxylic acids.

Organocatalysis represents another powerful tool for establishing stereocenters with high fidelity. Chiral organic molecules, such as proline and its derivatives, can catalyze reactions to produce a preponderance of one enantiomer. For instance, the use of diarylprolinol silyl (B83357) ethers has been effective in the asymmetric functionalization of aldehydes, a strategy that can be adapted for the synthesis of chiral building blocks for more complex molecules. mdpi.com The synergistic activation of both the donor aldehyde (via enamine formation) and the acceptor carbonyl group is a key feature of these catalytic systems. rsc.org

Furthermore, metal-catalyzed asymmetric synthesis offers a versatile platform for stereocontrolled bond formation. Chiral ligands coordinated to a metal center can create a chiral environment that directs the approach of reactants, leading to high enantioselectivity. For example, copper-catalyzed asymmetric propargylation of phosphonium (B103445) salts has been used to synthesize chiral propargylated alkene building blocks. nih.gov Similarly, chiral organosilver catalysts have been employed in the asymmetric addition of propargylic silanes to aldehydes to produce optically active homopropargylic alcohols. nih.gov Rhodium(I) complexes with chiral BINAP ligands have been utilized in the asymmetric 1,4-addition of arylboronic acids to create chiral centers in γ-aminobutyric acid (GABA) analogues. mdpi.com

The general strategies for asymmetric propargylation reactions involving carbonyl derivatives are well-established for the synthesis of chiral secondary or tertiary homopropargylic alcohols. nih.gov These methods often involve the diastereoselective addition of propargylic anion equivalents to chiral aldehydes and ketones. nih.gov

Below is a table summarizing various catalytic systems and their applications in syntheses relevant to achieving stereochemical control in derivatives of Hexanoic acid, 2-(2-propynyl)-.

Catalytic System/MethodReaction TypeApplication/ProductKey Features
Chiral Primary Amino Acid Organocatalystα-allylation and -propargylationEnantioselective functionalization of α-branched aldehydes. researchgate.netDirect installation of propargyl group at the α-position.
(S)-SEGPHOS LigandEnantioselective propargylationSynthesis of chiral propargyl alcohols. nih.govAchieves regioselectivity in the synthesis of chiral alcohols.
(R)-DM-BINAP⋅AgBF4 ComplexAsymmetric additionSynthesis of optically active homopropargylic alcohols from propargylic silanes and aldehydes. nih.govIn situ formation of a chiral organosilver catalyst.
Prolinol Ether–Transition Metal–Brønsted AcidCross-aldol couplingAsymmetric synthesis of propargylic alcohols from aldehydes and ynals. rsc.orgTernary catalyst system with synergistic activation.
NHC–Cu ComplexesEnantioselective Allylic SubstitutionFormation of alkyne-substituted all-carbon quaternary carbon stereogenic centers. nih.govUtilizes air-stable and commercially available copper sources.
Rh(I) complexes with Chiral BINAP LigandsAsymmetric 1,4-additionEnantioselective synthesis of (R)-Rolipram and (R)-Baclofen. mdpi.comEffective for conjugate addition of arylboronic acids.

Mechanistic Enzymatic Interaction Studies of Hexanoic Acid, 2 2 Propynyl and Its Analogs

Enzyme Inhibition Kinetics and Characterization

Competitive Inhibition Mechanisms

Competitive inhibition is a mode of enzyme inhibition where an inhibitor molecule, which is often structurally similar to the substrate, reversibly binds to the active site of the enzyme. jackwestin.com This binding action prevents the natural substrate from accessing the active site. The inhibitor and substrate are in direct competition for the same binding site, and therefore, the inhibitory effect can be surmounted by increasing the concentration of the substrate.

In a competitive inhibition scenario, the maximum reaction velocity (Vmax) of the enzyme is not altered, as a sufficiently high substrate concentration can displace the inhibitor. nih.gov However, the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is at half-maximum and is an inverse measure of the enzyme's affinity for its substrate, is increased in the presence of a competitive inhibitor. nih.gov This indicates that a higher substrate concentration is needed to achieve the half-maximal reaction rate.

A thorough review of the existing scientific literature did not reveal any specific studies that characterize Hexanoic acid, 2-(2-propynyl)- as a competitive inhibitor for any enzyme. Thus, its specific kinetic parameters for competitive inhibition have not been documented.

Non-Competitive and Mixed-Type Inhibition Profiles

Non-competitive inhibition is a form of allosteric regulation where the inhibitor binds to a site on the enzyme that is distinct from the active site. jackwestin.comwikipedia.org This binding can occur whether the substrate is bound to the active site or not. wikipedia.org The binding of the inhibitor at the allosteric site causes a conformational change in the enzyme, which reduces its catalytic activity but does not prevent the substrate from binding. nih.gov The effect of a non-competitive inhibitor cannot be overcome by increasing the substrate concentration. nih.gov In pure non-competitive inhibition, the Vmax is decreased, while the Km remains unchanged, as the inhibitor does not affect the binding of the substrate to the enzyme. nih.gov

Mixed inhibition is a related form of inhibition where the inhibitor can also bind to an allosteric site, but it has a different affinity for the free enzyme and the enzyme-substrate complex. jackwestin.com In mixed inhibition, the Vmax is always decreased. jackwestin.com The Km can either increase or decrease depending on whether the inhibitor has a higher affinity for the free enzyme or the enzyme-substrate complex, respectively. jackwestin.com

There are currently no published research findings that detail the non-competitive or mixed-type inhibition profiles of Hexanoic acid, 2-(2-propynyl)-.

Uncompetitive Inhibition Modes

Uncompetitive inhibition is a distinct type of enzyme inhibition where the inhibitor binds exclusively to the enzyme-substrate (ES) complex and not to the free enzyme. jackwestin.comwikipedia.org This type of inhibition is more pronounced at higher substrate concentrations due to the increased availability of the ES complex. wikipedia.org The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the enzyme from converting the substrate into product. jackwestin.com

A key characteristic of uncompetitive inhibition is the proportional decrease in both Vmax and Km. wikipedia.org The Vmax is reduced because a fraction of the ES complex is sequestered in the inactive ESI form. The Km is also reduced, which suggests an apparent increase in the enzyme's affinity for the substrate, as the binding of the inhibitor to the ES complex shifts the equilibrium towards the formation of more ES complex. wikipedia.org

Specific studies on the uncompetitive inhibition modes of Hexanoic acid, 2-(2-propynyl)- have not been reported in the scientific literature.

Allosteric Modulation

Allosteric modulation involves the regulation of an enzyme or receptor by the binding of a modulator molecule to a site other than the primary active site, known as an allosteric site. elifesciences.orgnih.gov This binding induces a conformational change in the protein, which in turn modifies its functional properties. nih.gov Allosteric modulators can either enhance (positive modulators) or decrease (negative modulators) the protein's activity. nih.gov Non-competitive, mixed, and uncompetitive inhibition are all considered forms of allosteric modulation. This regulatory mechanism is fundamental in many biological pathways, including feedback inhibition. nih.gov The development of allosteric modulators is an area of significant interest in pharmacology due to their potential for higher specificity and improved safety profiles. nih.govqub.ac.uk

There is no available research that describes the allosteric modulation properties of Hexanoic acid, 2-(2-propynyl)- on specific enzymes or receptors.

Specific Enzyme Targets and Interaction Profiles

Cytochrome P450 Epoxygenase Inactivation Mechanisms

Cytochrome P450 (CYP) epoxygenases are enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, into signaling molecules called epoxides. wikipedia.org The inactivation of these enzymes can have significant physiological effects.

While there is no direct research on the interaction of Hexanoic acid, 2-(2-propynyl)- with CYP epoxygenases, studies on analogous compounds can offer potential insights. An analog, 6-(2-propargyloxyphenyl)hexanoic acid, has been investigated in the context of CYP epoxygenase activity. nih.gov The propargyl group (a 2-propynyl moiety) present in both of these molecules is a functional group known to be involved in the mechanism-based inhibition of CYP enzymes. Such inhibitors, also known as "suicide substrates," are metabolically activated by the target enzyme to form a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.

For compounds with a terminal alkyne, such as the propargyl group, CYP-mediated oxidation can generate a highly reactive ketene (B1206846) intermediate. This intermediate can then form a covalent bond with a nucleophilic residue within the enzyme's active site or with the heme cofactor, leading to irreversible inactivation. It has also been noted that hydrogen peroxide can act as a direct inhibitor of CYP epoxygenases, which may influence the bioavailability of their metabolic products. nih.gov

The presence of the 2-propynyl group in Hexanoic acid, 2-(2-propynyl)- suggests a potential for it to act as a mechanism-based inactivator of certain CYP450 enzymes. However, experimental verification of this hypothesis is not yet available in the scientific literature.

Data Tables

Table 1: Summary of Enzyme Inhibition Kinetic Effects

Inhibition TypeEffect on VmaxEffect on KmInhibitor Binding Site
CompetitiveUnchangedIncreasesActive Site
Non-competitiveDecreasesUnchangedAllosteric Site
MixedDecreasesIncreases or DecreasesAllosteric Site
UncompetitiveDecreasesDecreasesEnzyme-Substrate Complex

Other Enzyme Systems Modulated by Propynyl-Containing Fatty Acids

Propynyl-containing fatty acids, a class of compounds that includes Hexanoic acid, 2-(2-propynyl)-, exhibit modulatory effects on a variety of enzyme systems beyond their primary targets. A key example is their interaction with enzymes involved in fatty acid metabolism. Fatty acid synthase (FASN), a crucial enzyme in the de novo biosynthesis of fatty acids, is one such target. nih.gov The activity of FASN can be upregulated in certain pathological conditions, and its modulation is a significant area of research. nih.gov

Another important class of enzymes affected are the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are essential for the elongation of fatty acid chains in bacteria. researchgate.net There are multiple isozymes of KAS, and propynyl-containing compounds could potentially exhibit differential inhibitory effects on these, thereby disrupting bacterial fatty acid synthesis. researchgate.netnih.gov

Furthermore, propargylamine (B41283) derivatives, which share the propynyl (B12738560) functional group, are well-documented irreversible inhibitors of monoamine oxidase (MAO), particularly MAO-B. nih.gov The propargyl group, after oxidation by the enzyme, forms a covalent adduct with the flavin prosthetic group (FAD) in the active site, leading to inactivation. nih.gov This mechanism highlights the potential for propynyl-containing fatty acids to act as mechanism-based or "suicide" inhibitors for certain enzyme systems. pharmacy180.com

The versatility of the propynyl group also allows it to be used as a molecular handle in activity-based protein profiling (ABPP). This technique helps in identifying and characterizing new enzyme targets by attaching a reporter tag to the propynyl group after it has reacted with an enzyme. acs.org

Structure-Activity Relationship (SAR) Studies in Enzyme Modulation

The biological activity of enzyme inhibitors is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of a molecule, such as Hexanoic acid, 2-(2-propynyl)-, contribute to its interaction with an enzyme. These studies systematically modify the chemical structure of a lead compound and assess how these changes affect its inhibitory potency, providing insights for the design of more effective and selective inhibitors. mdpi.comresearchgate.netmdpi.com

The length and branching of the fatty acid side chain play a significant role in determining the efficacy and specificity of enzymatic interactions. Generally, the length of the carbon chain influences the lipophilicity of the molecule, which can affect its ability to access the active site of an enzyme, particularly those embedded in lipid membranes. nih.gov

Research has shown that for certain enzymes, there is an optimal chain length for inhibitory activity. For instance, in one study on cytosolic phospholipase A2 inhibitors, stepwise elongation of an alkyl substituent demonstrated that inhibitory ability was lost when the chain exceeded a certain length (five or six carbons). nih.gov Conversely, for other enzymes like lipase (B570770), longer chain fatty acids can sometimes lead to higher conversion rates in esterification reactions, although excessively long chains may cause steric hindrance and impede access to the active site. researchgate.netdistantreader.org

The branching of the side chain also introduces steric bulk, which can either enhance or diminish binding affinity depending on the topology of the enzyme's active site. For primary alcohols in enzymatic esterification, a linear chain showed increased yield with greater length, while branched primary alcohols showed the opposite trend. distantreader.org This suggests that the specific architecture of the binding pocket dictates the preference for linear or branched chains.

Table 1: Influence of Fatty Acid Chain Length on Enzyme Interaction
Enzyme SystemEffect of Increasing Linear Chain LengthEffect of Chain BranchingReference Finding
Lipase (Esterification)Increased yield up to a certain point (e.g., C16)Decreased yield compared to linear counterpartsExcessive chain length can cause steric hindrance. researchgate.net The yield of esterification decreased as the chain length of branched primary alcohols increased. distantreader.org
Cytosolic Phospholipase A2Loss of inhibition beyond a specific length (e.g., >C6)Not specifiedThe ability to inhibit the enzyme was lost when the alkyl chain exceeded a length of five or six carbons. nih.gov
Fatty Acyl-CoA SynthetasePreference for different chain lengths (short, medium, long)Not specifiedEnzymes involved in fatty acid transport and activation show preferences for fatty acids of different lengths. frontiersin.org

The propynyl group (a three-carbon chain with a triple bond) is a key functional group that often confers potent inhibitory activity to molecules. Its presence is central to the mechanism of various enzyme inhibitors. The triple bond of the propynyl group is electron-rich and can participate in various non-covalent interactions within an enzyme's active site, contributing to the binding affinity of the inhibitor. nih.gov

More significantly, the propynyl group can act as a reactive handle for covalent modification of the enzyme. It is a hallmark of certain mechanism-based inhibitors, also known as suicide inhibitors. pharmacy180.com In this process, the enzyme's own catalytic machinery activates the inhibitor, which then forms a covalent bond with a residue in the active site, leading to irreversible inhibition. wikipedia.org A classic example is the inhibition of monoamine oxidase (MAO) by propargylamine inhibitors. The enzyme oxidizes the propargyl group, which then covalently attaches to the FAD cofactor, inactivating the enzyme. nih.gov This covalent binding results in a highly stable and often irreversible inhibition, making the propynyl moiety a valuable component in the design of potent enzyme inactivators. nih.gov

Table 2: Function of the Propynyl Moiety in Enzyme Inhibition
Interaction TypeDescriptionEnzyme ExampleConsequence
Non-covalent BindingThe electron-rich triple bond interacts with active site residues through van der Waals forces, hydrophobic interactions, or other non-covalent forces.VariousContributes to the initial binding and proper orientation of the inhibitor within the active site.
Covalent Modification (Mechanism-Based Inhibition)The enzyme catalyzes a transformation of the propynyl group into a reactive species that then forms a covalent bond with the enzyme.Monoamine Oxidase (MAO)Irreversible inactivation of the enzyme. nih.gov
Molecular HandleThe terminal alkyne can be used for "click chemistry" ligation to attach reporter tags for biochemical studies.Various (in Activity-Based Protein Profiling)Identification and characterization of enzyme targets. acs.org

Theoretical and Computational Investigations of Hexanoic Acid, 2 2 Propynyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a novel compound like Hexanoic acid, 2-(2-propynyl)-, these calculations would provide a foundational understanding of its behavior.

Molecular Dynamics Simulations and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are powerful tools for studying how a ligand, such as Hexanoic acid, 2-(2-propynyl)-, might interact with a biological target, typically a protein receptor. nih.govrowan.edu These simulations model the movements and interactions of atoms over time, providing a dynamic picture of the binding process. nih.gov

In Silico Prediction of Chemical Reactivity

Computational methods can predict the likely chemical reactivity of a molecule. For Hexanoic acid, 2-(2-propynyl)-, reactivity predictors derived from quantum chemical calculations, such as the Fukui functions or the energies of frontier molecular orbitals (HOMO and LUMO), would be used. These calculations would identify the most likely sites for nucleophilic or electrophilic attack. The carboxylic acid group is a known site of reactivity, while the propynyl (B12738560) group's triple bond also presents a potential site for addition reactions. This in silico analysis helps in understanding the molecule's metabolic fate and potential for chemical transformations.

Computational Approaches to Structure-Activity Relationship (SAR)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational studies focused on the structure-activity relationship (SAR) of Hexanoic acid, 2-(2-propynyl)-. While computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis are powerful tools for elucidating the relationship between a molecule's structure and its biological activity, it appears that these techniques have not yet been applied to this particular compound in published research.

The lack of available data prevents a detailed discussion of its computational SAR. Such an analysis would typically involve the generation of molecular descriptors, the development of predictive models, and the simulation of interactions with biological targets. These investigations are crucial for understanding the chemical features that govern the efficacy and selectivity of a compound, and for guiding the design of new, more potent analogs.

Although no direct computational studies are available for Hexanoic acid, 2-(2-propynyl)-, the general principles of computational SAR analysis provide a framework for how such an investigation could be conducted.

Table of Hypothetical Computational SAR Study Parameters

Computational MethodPotential Application to Hexanoic acid, 2-(2-propynyl)-Key Parameters to Investigate
QSAR To correlate physicochemical properties with biological activity.Lipophilicity (logP), electronic properties (pKa), steric parameters (molar refractivity), and topological indices.
Molecular Docking To predict the binding mode and affinity to a specific biological target.Identification of key amino acid interactions, binding energy calculations, and conformational analysis of the ligand-protein complex.
Pharmacophore Modeling To identify the essential 3D arrangement of chemical features required for biological activity.Hydrogen bond donors/acceptors, hydrophobic centers, and charged/ionizable groups.

Future computational research on Hexanoic acid, 2-(2-propynyl)- would be invaluable in uncovering its therapeutic potential and mechanism of action. Such studies would provide a theoretical foundation for its further development and for the rational design of novel derivatives with improved pharmacological profiles.

Advanced Analytical Methodologies for Research on Hexanoic Acid, 2 2 Propynyl

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of "Hexanoic acid, 2-(2-propynyl)-," enabling its isolation and measurement. Gas and liquid chromatography are the principal techniques employed for this purpose, each offering distinct advantages depending on the sample matrix and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com For "Hexanoic acid, 2-(2-propynyl)-," derivatization is often required to increase its volatility and thermal stability, typically by converting the carboxylic acid group into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nist.gov This allows the compound to be effectively separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase.

Following separation, the mass spectrometer fragments the eluted compound and separates the resulting ions by their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. This allows for unambiguous identification and quantification. GC-MS can be used to determine the presence of "Hexanoic acid, 2-(2-propynyl)-" in various matrices, including biological and environmental samples, and to identify phytoconstituents in plant extracts. wjpr.netthepharmajournal.com The interpretation of the mass spectrum is conducted using databases like that of the National Institute of Standards and Technology (NIST). thepharmajournal.com

Table 1: Representative GC-MS Parameters for Carboxylic Acid Analysis

ParameterTypical ConditionPurpose
Column Type Capillary (e.g., DB-1) nist.govProvides high-resolution separation of analytes.
Carrier Gas Helium at ~1 mL/min thepharmajournal.comTransports the sample through the column without reacting with it.
Injection Temperature 250 °C thepharmajournal.comEnsures rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 80 °C to 250 °C) nist.govSeparates compounds based on their different boiling points.
Ionization Mode Electron Ionization (EI)Standard method for creating reproducible fragmentation patterns.
Detector Mass SpectrometerIdentifies and quantifies compounds based on their mass spectrum.

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) is particularly suited for analyzing less volatile or thermally sensitive compounds like carboxylic acids without the need for derivatization. sigmaaldrich.com For "Hexanoic acid, 2-(2-propynyl)-," reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. longdom.org

The separation is based on the compound's polarity. The mobile phase composition, typically a mixture of water with an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acidifier like phosphoric or formic acid, can be adjusted to optimize the retention and resolution of the target analyte. longdom.orgsielc.com Detection is often achieved using a photodiode array (PDA) detector at a low wavelength (e.g., 210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). longdom.orgrsc.org HPLC methods are robust and can be used for the quantification of organic acids in diverse samples, from animal feed to pharmaceutical preparations. sigmaaldrich.comlongdom.org

Spectroscopic Characterization Beyond Basic Identification

Beyond separation and quantification, spectroscopy provides detailed insights into the molecular structure and functional groups of "Hexanoic acid, 2-(2-propynyl)-."

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule. Both ¹H NMR and ¹³C NMR experiments would provide critical information for "Hexanoic acid, 2-(2-propynyl)-."

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key signals would include a distinctive peak for the terminal alkyne proton (≡C-H), a signal for the proton at the chiral center (α-carbon), multiplets for the protons in the hexanoic acid chain, and a broad singlet for the acidic proton of the carboxyl group, which typically appears far downfield (10-12 ppm). libretexts.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the two sp-hybridized carbons of the alkyne, the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm region), the α-carbon, and the carbons of the alkyl chain. libretexts.orgyale.edu

Advanced 2D NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the complete structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Hexanoic Acid, 2-(2-propynyl)-

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Carboxyl (-COOH) ~10-12 (broad s)~175-180The acidic proton is highly deshielded; signal disappears with D₂O exchange. libretexts.org
α-CH ~2.5-2.8 (m)~40-45Adjacent to both the carbonyl and propynyl (B12738560) groups.
Propynyl CH₂ ~2.4-2.6 (d)~20-25Coupled to the α-proton.
Alkyne (C≡CH) N/A~80-85Quaternary alkyne carbon.
Alkyne (C≡CH) ~2.0-2.3 (t)~70-75Terminal alkyne proton and carbon.
Alkyl Chain (-CH₂-) ~1.3-1.7 (m)~22-35Multiple overlapping signals for the butyl chain.
Terminal Methyl (-CH₃) ~0.9 (t)~14Typical chemical shift for a primary alkyl methyl group. yale.edu

Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

Mass spectrometry (MS), especially when coupled with a chromatographic inlet, is invaluable for metabolite profiling and reaction monitoring. nih.govscripps.edu High-resolution mass spectrometry (HRMS), using analyzers like time-of-flight (TOF) or Orbitrap, can determine the compound's elemental composition from its accurate mass. osti.govnih.gov

In metabolite profiling studies, untargeted metabolomics can detect "Hexanoic acid, 2-(2-propynyl)-" and related molecules in biological samples, helping to understand biochemical pathways. osti.govnih.gov Tandem mass spectrometry (MS/MS) aids in structural confirmation by generating characteristic fragmentation patterns. rsc.org For reaction monitoring, MS can track the consumption of reactants and the formation of "Hexanoic acid, 2-(2-propynyl)-" and any byproducts in real-time, providing kinetic and mechanistic information. documentsdelivered.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. ucdavis.edu The FTIR spectrum of "Hexanoic acid, 2-(2-propynyl)-" would exhibit several characteristic absorption bands confirming its structure.

Key expected peaks include:

A very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. docbrown.infoinstanano.com

A sharp, strong absorption around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. docbrown.inforesearchgate.net

A sharp, weak peak around 3300 cm⁻¹ for the ≡C-H (terminal alkyne) stretch.

A weak absorption around 2100-2200 cm⁻¹ for the C≡C (alkyne) stretching vibration.

Strong absorptions in the 2850-2960 cm⁻¹ region from the C-H stretching of the alkyl chain. researchgate.net

The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern of absorptions that can be used to confirm the identity of the compound against a reference spectrum. docbrown.infostudy.com

Derivatization Strategies for Enhanced Analytical Detection

The quantitative analysis of Hexanoic acid, 2-(2-propynyl)- presents challenges for common chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC). In its native form, the polarity of the carboxylic acid group can lead to poor peak shape and low volatility, hindering GC analysis. restek.com Similarly, for LC coupled with mass spectrometry (LC-MS), its ionization efficiency can be low, limiting detection sensitivity. nih.govnih.gov To overcome these analytical hurdles, derivatization—the chemical modification of the analyte—is a crucial strategy. This process converts the carboxylic acid moiety into a less polar, more volatile, or more readily ionizable group, thereby significantly enhancing its detectability and chromatographic performance. researchgate.net

Strategies for Gas Chromatography (GC) Analysis

For GC-based analysis, the primary goal of derivatization is to increase the volatility and thermal stability of Hexanoic acid, 2-(2-propynyl)- by masking the polar carboxyl group. colostate.edu Two predominant strategies are esterification and silylation. restek.com

Esterification is a widely used method that converts the carboxylic acid into an ester. sigmaaldrich.com This is typically achieved by reacting the analyte with an alcohol in the presence of an acid catalyst. aocs.org Methyl esters, formed using reagents like boron trifluoride-methanol (BF3-methanol), are common due to their high volatility. restek.com Another approach involves using alkylating agents like pentafluorobenzyl bromide (PFBBr), which forms a pentafluorobenzyl (PFB) ester. The introduction of fluorine atoms into the derivative can significantly enhance sensitivity for detectors like the electron capture detector (ECD). nih.gov

Silylation replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group, creating a TMS ester. registech.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, often used with a catalyst like trimethylchlorosilane (TMCS) to improve reaction efficiency, especially for sterically hindered compounds. restek.comsigmaaldrich.com Silyl (B83357) derivatives are characterized by their increased volatility, reduced polarity, and greater thermal stability, making them ideal for GC analysis. registech.com

Table 1: Common Derivatization Strategies for GC Analysis of Carboxylic Acids.

Strategies for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For LC-MS, derivatization aims to improve the ionization efficiency of the analyte, typically for detection by electrospray ionization (ESI) in positive ion mode, which is often more sensitive and robust than negative ion mode. researchgate.netsigmaaldrich.com Reagents are chosen to introduce a permanently charged or easily protonated group into the molecule.

Amide Formation with reagents like 2-picolylamine (2-PA) or o-benzylhydroxylamine (B1220181) (o-BHA) is a highly effective strategy. sigmaaldrich.comnih.gov For instance, 2-picolylamine reacts with the carboxylic acid group in the presence of coupling agents to form an amide derivative containing a highly basic pyridyl group. researchgate.net This group is readily protonated, leading to a strong signal in positive-ion ESI-MS and a remarkable increase in sensitivity. nih.govub.edu

Hydrazone Formation using reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) is another powerful technique for enhancing the detection of short-chain fatty acids. nih.govresearchgate.net The reaction, catalyzed by carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and pyridine, forms a 3-nitrophenylhydrazone derivative. kuleuven.be This modification not only improves chromatographic retention on reversed-phase columns but also significantly boosts the response in LC-MS/MS analysis. nih.govnih.gov

Table 2: Common Derivatization Strategies for LC-MS Analysis of Carboxylic Acids.

Detailed Research Findings

While specific derivatization studies on Hexanoic acid, 2-(2-propynyl)- are not extensively documented, research on analogous short-chain fatty acids (SCFAs) and the structurally related drug, valproic acid, provides a strong basis for expected analytical enhancements. The data illustrates the profound impact of derivatization on improving the limits of detection (LOD).

Table 3: Research Findings on Enhanced Detection of Hexanoic Acid and Analogs via Derivatization.

These findings underscore the utility of derivatization for achieving low detection limits necessary for trace-level quantification in complex biological matrices. The application of reagents like 3-NPH and 2-PA can lower the limits of detection into the nanomolar range, representing a significant improvement that enables more precise and reliable analytical measurements. nih.govnih.gov

Metabolic Pathways and Biotransformations Involving Hexanoic Acid, 2 2 Propynyl Non Clinical Focus

Microbial Metabolic Production of Hexanoic Acid and its Analogs

The biological production of hexanoic acid, a medium-chain fatty acid, is a well-established field of study, primarily involving anaerobic fermentation by various microbial species. This process, often referred to as chain elongation, utilizes short-chain fatty acids (like acetate) and an electron donor (such as ethanol (B145695) or lactate) to synthesize longer-chain carboxylic acids. Several microorganisms are notable for their ability to produce hexanoic acid from a range of substrates.

Prominent microbial producers include species such as Megasphaera elsdenii, Clostridium kluyveri, and engineered yeasts like Saccharomyces cerevisiae and Kluyveromyces marxianus. nih.govresearchgate.netresearchgate.netnih.govacs.org M. elsdenii is particularly noteworthy for its capability to utilize diverse carbohydrates like glucose and sucrose, achieving significant titers of hexanoic acid. nih.gov C. kluyveri is known for its ability to produce hexanoic acid by fermenting ethanol in the presence of acetate (B1210297) or succinate (B1194679). nih.govnih.gov Metabolic engineering efforts have also successfully endowed yeasts with pathways for hexanoic acid production, aiming to leverage their robustness in industrial fermentation settings. researchgate.net

Table 1: Microbial Producers and Yields of Hexanoic Acid

MicroorganismCarbon Source(s)Reported Hexanoic Acid Titer (g/L)Reference(s)
Megasphaera elsdeniiSucrose28.42 researchgate.net
Megasphaera elsdeniiGlucose19 nih.gov
Clostridium sp. BS-1Galactitol6.96 (32 in solvent phase)
Engineered Kluyveromyces marxianusGalactose0.154 acs.org
Engineered Saccharomyces cerevisiaeGlucose0.120 researchgate.net

Genome-Scale Metabolic Modeling for Pathway Elucidation

To optimize the microbial production of hexanoic acid, researchers employ genome-scale metabolic models (GEMs). These computational models represent the complete set of metabolic reactions within an organism, allowing for in silico analysis of metabolic fluxes and the identification of engineering targets. capes.gov.brfrontiersin.org

A key example is the GEM for Megasphaera elsdenii, designated iME375, which encompasses 375 genes, 521 reactions, and 443 metabolites. nih.govcapes.gov.brfrontiersin.org This model was instrumental in elucidating the bifurcated pathways for hexanoic acid synthesis in this organism. capes.gov.br The analysis revealed two primary routes to the precursor crotonyl-CoA: the standard fatty acid synthesis pathway via acetyl-CoA and a counterclockwise operation of the TCA cycle through succinate. nih.govcapes.gov.br Flux ratio analysis performed with the model demonstrated that the highest production rates of hexanoic acid are achieved when there is a balanced contribution from both the acetyl-CoA and succinate pathways. nih.govcapes.gov.brnih.gov The model also identified the enzyme phosphoenolpyruvate (B93156) carboxykinase (pck) as crucial for maintaining consistent fluxes through these bifurcated pathways, thereby sustaining high production levels. nih.govcapes.gov.br Such models are invaluable for predicting the effects of gene knockouts or overexpressions and for designing optimized fermentation strategies.

**Table 2: Features of the iME375 Genome-Scale Metabolic Model for *Megasphaera elsdenii***

Model ComponentNumberReference(s)
Genes375 nih.govcapes.gov.brfrontiersin.org
Reactions521 nih.govcapes.gov.brfrontiersin.org
Metabolites443 nih.govcapes.gov.brfrontiersin.org

Fermentation Strategies for Bio-production

The efficiency of microbial hexanoic acid production is heavily influenced by the fermentation strategy employed. A significant challenge in this process is product inhibition, where the accumulation of hexanoic acid becomes toxic to the microbial culture, thereby limiting the final titer. nih.govfrontiersin.org

To overcome this limitation, in situ extractive fermentation has been developed as a highly effective strategy. researchgate.net This technique involves using a non-aqueous solvent phase that is co-cultured with the fermentation broth. The hexanoic acid, being more soluble in the organic solvent, is continuously extracted from the aqueous medium, alleviating its toxic effects on the microorganisms. For example, a system using 10% (v/v) alamine 336 in oleyl alcohol as the extractive solvent allowed the total hexanoic acid concentration to reach 32 g/L in the solvent phase while maintaining a low, non-inhibitory concentration of 1-2 g/L in the medium. This approach not only increases the total yield but also helps in maintaining a stable pH in the culture.

Other critical fermentation parameters that are optimized include the composition of the culture medium (e.g., concentrations of yeast extract, tryptone, and precursor acids like sodium butyrate) and the control of pH, which is often maintained between 5.4 and 6.5 for optimal production. researchgate.net

Biotransformation Studies of Propynyl-Containing Fatty Acids in Model Systems

P450 enzymes can oxidize acetylenic fatty acids through several mechanisms. One pathway involves the direct oxidation of the carbon-carbon triple bond, which produces highly reactive ketene (B1206846) metabolites. nih.gov These intermediates can then be hydrolyzed to form acetic acid derivatives. nih.gov However, this pathway is often associated with mechanism-based inactivation, or "suicide inactivation," of the P450 enzyme itself. nih.govcapes.gov.brnih.gov In this process, the reactive metabolite covalently binds to the P450 protein or its heme cofactor, leading to irreversible loss of enzyme activity. capes.gov.brnih.gov

Alternatively, P450s can catalyze hydroxylation at positions along the fatty acid chain, leaving the alkyne group intact. For instance, CYP102 (P450BM3) oxidizes 17-octadecynoic acid to its ω-2 hydroxylated derivative rather than acting on the triple bond. nih.gov The position of the alkyne within the fatty acid chain is crucial for determining both the site of oxidation and the likelihood of enzyme inactivation. capes.gov.br Studies with ω-alkynyl derivatives of linoleic and arachidonic acids have shown that they can be metabolized by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, although the reaction rates and product profiles often differ from those of their natural counterparts. acs.org For example, cyclooxygenase efficiently oxidized ω-alkynyl arachidonic acid but the reaction yielded different proportions of products compared to natural arachidonic acid, suggesting the alkyne group can alter the substrate's conformation within the enzyme's active site. acs.org

Enzymatic Biocatalysis in the Synthesis or Degradation of Hexanoic Acid, 2-(2-propynyl)-

The enzymatic synthesis or degradation of a specialized molecule like Hexanoic acid, 2-(2-propynyl)- can be approached by considering enzymes that act on its distinct functional groups: the carboxylic acid and the propynyl (B12738560) group.

Synthesis: The biosynthesis of natural products containing a terminal alkyne often involves specialized fatty acid desaturases, known as acetylenases, which can convert an existing double bond into a triple bond. nih.gov However, the biocatalytic installation of a propynyl group at the C-2 position of a pre-existing hexanoic acid chain is a more complex transformation not commonly observed in nature. The chemical synthesis of related 2-alkynoic acids typically involves the carboxylation of a terminal alkyne, a reaction that could potentially be mimicked by a biocatalyst, although specific enzymes for this purpose are not well-characterized. nih.gov More plausibly, enzymes could be used to create derivatives. Lipases are versatile biocatalysts widely used for esterification in non-aqueous media. frontiersin.orgnih.govscielo.br A lipase (B570770), such as the commonly used Novozym 435 (immobilized Candida antarctica lipase B), could catalyze the esterification of the carboxyl group of Hexanoic acid, 2-(2-propynyl)- with various alcohols to produce novel esters. nih.gov

Degradation: The degradation of the carboxylic acid moiety is a potential route for biotransformation. Carboxylate reductases are a class of enzymes that can catalyze the ATP-dependent reduction of carboxylic acids to their corresponding aldehydes. nih.govelsevierpure.com These enzymes are found in various aerobic bacteria, fungi, and plants and represent a potential pathway for the degradation of Hexanoic acid, 2-(2-propynyl)-, provided the enzyme can accommodate the substituted fatty acid chain. nih.gov The subsequent degradation would likely follow pathways for alkane and fatty acid metabolism, involving alcohol and aldehyde dehydrogenases to eventually break down the carbon chain via β-oxidation, assuming the propynyl group does not inhibit the enzymes involved. nih.govresearchgate.net The triple bond itself can be a target for enzymatic action, as some microbial pathways are capable of cleaving alkyne bonds, though this is considered rare. researchgate.net

Applications of Hexanoic Acid, 2 2 Propynyl in Broader Chemical Research Non Clinical Focus

Role as a Key Intermediate in Organic Synthesis

Applications in Materials Science Research

There is a significant lack of research specifically detailing the use of Hexanoic acid, 2-(2-propynyl)- in materials science.

Agricultural Research Applications (Non-Dosage/Non-Efficacy)

Studies on Plant Defense MechanismsExtensive research has been conducted on the parent compound, hexanoic acid, demonstrating its role as a priming agent that induces plant defense mechanisms.nih.govnih.govnih.govscilit.comfrontiersin.orgfrontiersin.orgHexanoic acid has been shown to trigger responses associated with the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways, preparing plants for a more robust and rapid defense against pathogens.nih.govnih.govnih.govThe active molecule is thought to be Hexanyl-CoA, and its application leads to the accumulation of JA precursors like 12-oxo-phytodienoic acid (OPDA).nih.govresearchgate.netHowever, these studies focus exclusively on hexanoic acid. There is no available research that specifically investigates Hexanoic acid, 2-(2-propynyl)- in the context of plant defense mechanisms or its effects on the jasmonic acid pathway. Therefore, any role for this specific derivative in agricultural research remains undocumented.

Due to the absence of specific research findings for Hexanoic acid, 2-(2-propynyl)- in the outlined areas, the creation of detailed research summaries and data tables as requested is not possible without resorting to speculation.

Role in Agrochemical Precursor Synthesis

Extensive research of publicly available scientific literature and patent databases did not yield specific information regarding the direct application of Hexanoic acid, 2-(2-propynyl)- as a precursor in the synthesis of commercial or developmental agrochemicals.

While the structural motifs present in Hexanoic acid, 2-(2-propynyl)-, namely the carboxylic acid and the propargyl group, are found in various agrochemically active molecules, no documents were identified that detail the use of this specific compound as a starting material or intermediate for herbicides, fungicides, or insecticides.

The propargyl functional group is a component of some agrochemicals. For instance, propargyl alcohol and its derivatives are utilized as precursors in the synthesis of certain pesticides. rawsource.com Similarly, various carboxylic acids and their derivatives are fundamental building blocks in the production of a wide range of herbicides and other crop protection agents. acs.orgmdpi.com However, a direct synthetic route originating from Hexanoic acid, 2-(2-propynyl)- for an agrochemical product is not documented in the reviewed sources.

Research into novel agrochemicals is a continuous process, and it is conceivable that this compound could be explored in proprietary, unpublished research. However, based on the available public data, there is no established role for Hexanoic acid, 2-(2-propynyl)- in agrochemical precursor synthesis.

Future Research Directions and Unexplored Avenues for Hexanoic Acid, 2 2 Propynyl

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of α-alkynyl carboxylic acids like Hexanoic acid, 2-(2-propynyl)- is an area ripe for innovation. Current methods for creating such compounds can be complex, and there is a significant opportunity to develop more efficient, stereoselective, and environmentally benign synthetic routes.

Future research should focus on the development of novel catalytic systems. For instance, the use of gold(I) or ruthenium complexes has shown promise in the synthesis of other alkynyl carboxylic acids and could be adapted for this specific compound. rsc.orgorganic-chemistry.org A key goal would be to achieve high yields and selectivity under mild reaction conditions, minimizing the need for protecting groups and reducing waste. organic-chemistry.org The exploration of decarboxylative alkynylation techniques, which utilize carboxylic acid starting materials as electrophilic partners, could also offer a more direct and atom-economical approach. nih.gov

Another avenue for investigation is the development of one-pot synthesis methods. A process that combines the alkynylation and carboxylation steps without the need for isolation of intermediates would significantly enhance the efficiency of producing Hexanoic acid, 2-(2-propynyl)-. google.com Research into flow chemistry methodologies could also lead to safer, more scalable, and highly controlled synthetic processes.

Table 1: Potential Catalytic Systems for Enhanced Synthesis

Catalyst Type Potential Advantages Key Research Focus
Gold(I) Complexes Mild reaction conditions, high selectivity for alkyne activation. rsc.org Ligand design to control regioselectivity and enantioselectivity.
Ruthenium Complexes Versatility in anti-Markovnikov hydration and oxidation. organic-chemistry.org Optimization for direct carboxylation of the alkyne moiety.
Nickel Catalysts Cost-effective, effective in cross-coupling reactions. nih.gov Development of ligands to facilitate decarboxylative alkynylation.

Deeper Mechanistic Understanding of Enzyme-Inhibitor Interactions

The structural motifs of Hexanoic acid, 2-(2-propynyl)- suggest its potential as an enzyme inhibitor. The carboxylic acid group can act as a zinc-binding group, a feature common in inhibitors of matrix metalloproteinases (MMPs). frontiersin.orgnih.gov The alkynyl group offers a site for potential covalent modification of enzyme active sites or for specific hydrophobic interactions.

Future research should aim to elucidate the mechanisms by which this compound interacts with various enzymes. A primary focus could be on its potential as an inhibitor of metalloproteinases, given that substituted carboxylic acid derivatives have shown efficacy in this area. frontiersin.orgnih.gov Kinetic studies are essential to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constants (K_i). researchgate.netnih.gov Understanding these fundamental kinetic parameters is the first step in evaluating the compound's therapeutic potential.

Furthermore, structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be employed to obtain high-resolution structures of the compound bound to target enzymes. This would provide a detailed picture of the binding mode and the specific molecular interactions that contribute to inhibition. Such information is invaluable for the rational design of more potent and selective inhibitors.

Table 2: Potential Enzyme Targets and Mechanistic Questions

Enzyme Class Rationale for Investigation Key Mechanistic Questions to Address
Matrix Metalloproteinases (MMPs) Carboxylate group can chelate the active site zinc ion. frontiersin.orgnih.gov What is the binding affinity and selectivity for different MMPs? Does the alkynyl group form specific interactions?
Cyclooxygenases (COXs) Carboxylic acids are a known class of COX inhibitors. mdpi.com Does it inhibit COX-1, COX-2, or both? What is the mode of inhibition?

Advanced Computational Modeling for Predictive Research

Computational modeling offers a powerful tool for accelerating research into Hexanoic acid, 2-(2-propynyl)-. Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and mode of interaction with various enzyme targets before undertaking extensive experimental work. mdpi.comresearchgate.net

Future computational studies should focus on building accurate models of the compound's interactions with potential protein targets. nih.gov This includes performing virtual screening against libraries of enzyme structures to identify potential targets. For promising targets, MD simulations can provide insights into the dynamic behavior of the enzyme-inhibitor complex, helping to understand the stability of the interaction and the role of conformational changes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. acs.org By synthesizing and testing a series of analogs of Hexanoic acid, 2-(2-propynyl)-, a dataset can be generated to build QSAR models that correlate structural features with inhibitory activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective inhibitors. oup.com

Exploration of New Biotransformation Pathways

Understanding the metabolic fate of Hexanoic acid, 2-(2-propynyl)- is crucial for any potential therapeutic application. The biotransformation of this compound is likely to involve pathways common to fatty acid metabolism and the metabolism of xenobiotics. wikipedia.orgmhmedical.com

Future research should investigate the metabolic pathways of this compound in various biological systems. In vitro studies using liver microsomes and hepatocytes can identify the primary metabolites and the cytochrome P450 (CYP) enzymes responsible for their formation. nih.govnih.gov The presence of the alkynyl group may lead to mechanism-based inhibition of CYP enzymes, which is an important aspect to investigate.

The biotransformation could proceed through several routes, including beta-oxidation of the hexanoic acid chain, and modifications of the propynyl (B12738560) group. nih.govaocs.org It is also possible that the compound undergoes Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate its excretion. libretexts.orglkouniv.ac.in Identifying the major metabolic pathways and the resulting metabolites is a critical step in assessing the compound's pharmacokinetic profile.

Emerging Analytical Techniques for Comprehensive Characterization

The accurate and sensitive detection and quantification of Hexanoic acid, 2-(2-propynyl)- and its metabolites in complex biological matrices require advanced analytical techniques. The development of robust analytical methods is a prerequisite for many of the research avenues described above.

Future efforts in this area should focus on the application of high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique offers the high sensitivity and selectivity needed for quantifying low concentrations of the compound and its metabolites in biological samples. The development of specific extraction methods, such as solid-phase extraction, will be important for sample clean-up and concentration. wiley.com

Advanced nuclear magnetic resonance (NMR) spectroscopy techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), could be employed for the structural elucidation of novel metabolites. magritek.commagritek.com Furthermore, the use of gas chromatography-mass spectrometry (GC-MS) may also be a viable technique for the characterization of this and related isomeric fatty acids. nih.gov

Table 3: Comparison of Potential Analytical Techniques

Technique Application Advantages Challenges
LC-MS/MS Quantification in biological matrices. nih.gov High sensitivity and selectivity. Matrix effects, need for internal standards.
GC-MS Characterization of volatile derivatives. nih.gov Excellent chromatographic resolution. Derivatization may be required.
High-Resolution MS Accurate mass measurement for metabolite identification. High mass accuracy and resolution. Higher cost and complexity.

Expansion into Novel Non-Clinical Chemical Applications

Beyond its potential biological activities, the unique chemical structure of Hexanoic acid, 2-(2-propynyl)- opens up possibilities for a variety of non-clinical applications. The combination of a carboxylic acid and a terminal alkyne in one molecule makes it a versatile building block in organic synthesis.

Future research could explore its use in the synthesis of polymers, where the carboxylic acid and alkyne groups can be independently functionalized. wikipedia.org It could also serve as a precursor for the synthesis of more complex molecules, such as macrocycles and other novel chemical entities. The alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, allowing for the straightforward conjugation to other molecules.

Industrially, carboxylic acids have a wide range of applications, including in the production of solvents, food additives, and preservatives. ck12.orggeeksforgeeks.org The specific properties of Hexanoic acid, 2-(2-propynyl)- may lend themselves to specialized industrial uses, such as in the formulation of coatings, adhesives, or as a raw material for the production of synthetic flavors and odors. jrank.orgembibe.com

Q & A

Q. What are the recommended synthetic pathways for Hexanoic acid, 2-(2-propynyl)-, and how can reaction conditions be optimized?

Synthesis of this compound may involve functionalizing hexanoic acid with a propargyl group. A plausible route includes:

  • Step 1 : Introducing the propargyl moiety via nucleophilic substitution or coupling reactions, using catalysts like copper(I) iodide for alkyne-alkylation .
  • Step 2 : Protecting the carboxylic acid group during synthesis to prevent side reactions (e.g., using tert-butyl esters).
  • Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%) should be systematically tested. Purity can be assessed via HPLC or GC-MS .

Q. How can the molecular structure of Hexanoic acid, 2-(2-propynyl)- be characterized?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and carboxylic acid proton (δ ~12 ppm) .
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (alkyne C-H stretch) and ~1700 cm1^{-1} (carboxylic acid C=O stretch).
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Antioxidant Activity : Measure ROS scavenging (e.g., DPPH assay) and lipid peroxidation inhibition (MDA quantification) in cell lines or plant models, as done for structurally similar compounds like DA-6 .
  • Enzyme Inhibition : Test interactions with enzymes like SOD or CAT using spectrophotometric assays .

Q. Which chromatographic methods are effective for purifying Hexanoic acid, 2-(2-propynyl)-?

  • Reverse-Phase HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% formic acid) for separation.
  • Flash Chromatography : Silica gel with ethyl acetate/hexane eluent (10–30% gradient) .

Q. How can solubility and stability be assessed for in vitro studies?

  • Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 7.4) via nephelometry.
  • Stability : Incubate at 37°C and analyze degradation over 24–72 hours using LC-MS .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with biological targets?

  • Molecular Docking : Use software like AutoDock to predict binding affinity with proteins (e.g., antioxidant enzymes or receptors) .
  • Kinetic Assays : Measure enzyme inhibition constants (KiK_i) using purified SOD or CAT under varying substrate concentrations .

Q. What experimental strategies resolve contradictions in dose-dependent effects observed across studies?

  • Dose-Response Curves : Systematically test concentrations (e.g., 10–100 μM) in multiple models (e.g., plant vs. mammalian cells) to identify optimal ranges .
  • Transcriptomic Analysis : Compare gene expression profiles (e.g., ROS-related genes) to clarify context-dependent effects .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Modify Functional Groups : Replace the propargyl group with other alkynes or alkyl chains to assess impact on bioactivity.
  • Bioisosteric Replacement : Substitute the carboxylic acid with sulfonic acid or ester groups to improve membrane permeability .

Q. What advanced techniques validate its role in modulating oxidative stress pathways?

  • Electron Paramagnetic Resonance (EPR) : Directly quantify ROS (e.g., superoxide) in treated samples.
  • Fluorescent Probes : Use H2_2DCFDA for real-time ROS detection in live cells .

Q. How can computational modeling predict its pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity. Key parameters include LogP (optimal range: 1–3) and topological polar surface area (<60 Ų) .
  • MD Simulations : Simulate interactions with lipid bilayers to predict cellular uptake efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.